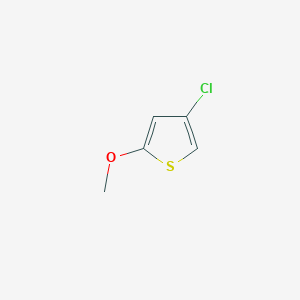
4-Chloro-2-methoxythiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methoxythiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields due to their unique chemical and physical properties. The presence of a chlorine atom and a methoxy group on the thiophene ring makes this compound a valuable compound in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxythiophene can be synthesized through several methods. One common method involves the chlorination of 2-methoxythiophene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where 2-methoxythiophene is coupled with a chlorinated boronic acid derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions and improved safety. Additionally, the use of environmentally friendly chlorinating agents and solvents is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxythiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the chlorine atom and methoxy group makes the thiophene ring more reactive towards electrophiles.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides and sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.
Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alkoxides are used.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.
Major Products Formed
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.
Nucleophilic Substitution: Products include substituted thiophenes with various functional groups such as amines, thiols, and ethers.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dihydrothiophenes.
Scientific Research Applications
4-Chloro-2-methoxythiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxythiophene involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The presence of the chlorine atom and methoxy group enhances its binding affinity and specificity .
In chemical reactions, the electron-donating methoxy group and electron-withdrawing chlorine atom influence the reactivity of the thiophene ring, making it more susceptible to electrophilic and nucleophilic attacks .
Comparison with Similar Compounds
Similar Compounds
2-Methoxythiophene: Lacks the chlorine atom, making it less reactive towards electrophilic substitution.
4-Chloro-2-methylthiophene: Contains a methyl group instead of a methoxy group, leading to different electronic properties and reactivity.
2-Bromo-3-methoxythiophene: Contains a bromine atom instead of chlorine, which affects its reactivity and applications.
Uniqueness
4-Chloro-2-methoxythiophene is unique due to the combined presence of the chlorine atom and methoxy group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in various fields, including synthetic chemistry, material science, and pharmaceuticals .
Properties
Molecular Formula |
C5H5ClOS |
|---|---|
Molecular Weight |
148.61 g/mol |
IUPAC Name |
4-chloro-2-methoxythiophene |
InChI |
InChI=1S/C5H5ClOS/c1-7-5-2-4(6)3-8-5/h2-3H,1H3 |
InChI Key |
PJBWGFYRHLWROE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CS1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















